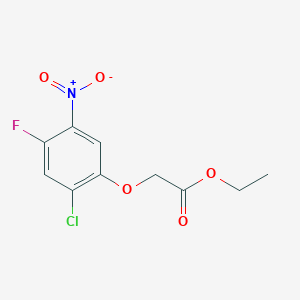

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate

Description

Historical Context and Development

The development of ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate stems from the broader historical evolution of phenoxy acetate derivatives, which trace their origins to early twentieth-century organic synthesis research. The foundational work on phenoxyacetic acid synthesis was first reported in 1880, when researchers developed the preparation method from sodium phenolate and sodium chloroacetate in hot water. This pioneering synthetic approach established the fundamental chemical pathway that would later be adapted and modified to create more complex phenoxy acetate derivatives.

The specific development of multisubstituted phenoxy acetates, including compounds bearing halogen and nitro substituents, emerged from the need for specialized chemical intermediates in pharmaceutical and agricultural applications. The introduction of fluorine and chlorine substituents onto the aromatic ring system was driven by the desire to modulate electronic properties and enhance biological activity profiles. The incorporation of nitro groups further expanded the synthetic versatility of these compounds, providing reactive sites for subsequent chemical transformations.

Modern synthetic methodologies for this compound have evolved to incorporate advanced techniques such as controlled nitration processes and selective halogenation reactions. These developments have enabled the production of this compound with high purity levels exceeding 95 percent, as evidenced by commercial suppliers who have established standardized synthetic protocols. The compound's emergence as a research tool in proteomics applications represents a relatively recent development, reflecting the expanding scope of phenoxy acetate utility beyond traditional pharmaceutical applications.

Position in Phenoxy Acetate Compound Family

This compound occupies a distinctive position within the extensive phenoxy acetate compound family, characterized by its specific substitution pattern and electronic properties. Phenoxyacetic acid derivatives constitute a broad class of compounds where the basic phenoxyacetic acid structure serves as a central scaffold for various medicinal and industrial applications. The parent phenoxyacetic acid, with molecular formula C₈H₈O₃, represents the fundamental structural unit from which more complex derivatives are developed through systematic substitution strategies.

The compound family includes numerous therapeutic agents such as tiaprofenic acid for anti-inflammatory applications, flubroprofen for arthritis treatment, and aceclofenac for anti-inflammatory purposes. Within this context, this compound represents a specialized member distinguished by its trisubstituted aromatic ring system. The presence of electron-withdrawing groups including chlorine, fluorine, and nitro substituents significantly alters the electronic distribution compared to simpler phenoxy acetate derivatives.

Comparative analysis with structurally related compounds reveals the unique positioning of this molecule within the family. Similar compounds include ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)acetate and ethyl 2-(5-chloro-2-fluorophenyl)acetate, which share some structural features but differ in substitution patterns. The specific 2-chloro-4-fluoro-5-nitro substitution pattern of the target compound provides distinct reactivity characteristics and biological activity profiles compared to these related structures.

| Compound Name | Molecular Formula | Molecular Weight | Similarity Index |

|---|---|---|---|

| Ethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)acetate | C₁₀H₉ClFNO₅ | 277.64 g/mol | 0.96 |

| Ethyl 2-(5-chloro-2-fluorophenyl)acetate | C₁₀H₁₀ClFO₃ | 232.64 g/mol | 0.96 |

| Methyl 2-(4-chloro-2-fluorophenyl)acetate | C₉H₈ClFO₃ | 218.61 g/mol | 0.96 |

| Ethyl 2-(2-chloro-6-fluorophenyl)acetate | C₁₀H₁₀ClFO₃ | 232.64 g/mol | 0.93 |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, with particular emphasis on its utility as a chemical probe and synthetic intermediate. In proteomics research, this compound serves as a specialized tool for S-nitrosylation analysis, a post-translational modification process where nitric oxide groups attach to cysteine thiol groups within proteins. This application represents a cutting-edge use of phenoxy acetate derivatives in biochemical research, demonstrating the evolution of these compounds beyond traditional pharmaceutical applications.

The compound's unique combination of functional groups makes it particularly valuable for studying electronic effects in aromatic systems. The presence of both electron-withdrawing substituents including chlorine, fluorine, and nitro groups creates a highly deactivated aromatic system that serves as an excellent model for investigating substituent effects on reactivity and selectivity. This characteristic has made it a useful compound for fundamental studies in physical organic chemistry, particularly in the investigation of how multiple substituents influence aromatic reactivity patterns.

In synthetic organic chemistry, this compound functions as an important intermediate for the preparation of more complex molecular structures. The nitro group provides a versatile functional handle for reduction reactions to generate amino derivatives, while the ester functionality offers opportunities for hydrolysis and subsequent coupling reactions. The combination of halogen substituents also provides sites for potential cross-coupling reactions, expanding the synthetic utility of this compound as a building block for diverse molecular architectures.

The compound's significance is further underscored by its physical properties, including a melting point range of 65-67°C and moderate solubility characteristics that facilitate its use in various reaction conditions. These properties, combined with its chemical stability under standard laboratory conditions, have made it a reliable reagent for research applications. The availability of this compound from multiple commercial suppliers with high purity specifications has further enhanced its accessibility to the research community, contributing to its growing importance in contemporary organic chemistry research endeavors.

Propriétés

IUPAC Name |

ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)7(12)3-6(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRWCBHDUPHUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382377 | |

| Record name | ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439094-94-7 | |

| Record name | ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate typically involves the reaction of 2-chloro-4-fluoro-5-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 2-amino-4-fluoro-5-chlorophenoxyacetate.

Applications De Recherche Scientifique

Pharmaceutical Research

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its distinct electronic properties and reactivity make it suitable for the development of drugs targeting specific biological pathways.

S-nitrosylation Analysis

One notable application is in proteomics research, specifically for S-nitrosylation analysis. S-nitrosylation is a post-translational modification that involves the addition of a nitric oxide group to cysteine residues in proteins. This modification can significantly alter protein function and is crucial for understanding nitric oxide's role in biological processes.

Chemical Synthesis

The compound is also utilized in chemical synthesis due to its unique functional groups, which allow for diverse reaction pathways. It can participate in various organic reactions, contributing to the formation of complex molecules used in medicinal chemistry.

Interaction Studies

Research has highlighted interaction studies involving this compound with biological macromolecules. These studies focus on understanding how this compound reacts with proteins and other biomolecules, potentially influencing their functionality.

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial settings, particularly in the production of agrochemicals and materials science. Its properties may be harnessed to develop new formulations that enhance efficacy and reduce environmental impact.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, chloro, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Ethyl 2-(2,4-Dichloro-5-Nitrophenoxy)Acetate

Structural Differences: Replaces the fluorine at position 4 with chlorine. Synthesis: Prepared analogously via reaction of 2,4-dichloro-5-nitrophenol with ethyl bromoacetate in dimethylformamide (DMF) and potassium carbonate, yielding 90% product after column chromatography . Properties:

- Higher molecular weight (294.09 g/mol vs. 277.63 g/mol).

- Increased lipophilicity due to dual chlorine substituents.

Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate

Structural Differences : Replaces chlorine and fluorine with a hydroxyl group at position 2.

Synthesis : Derived from (2-hydroxyphenyl)acetic acid via nitration and esterification, yielding 80% product .

Properties :

- Hydrogen bonding capability via the hydroxyl group, increasing aqueous solubility but reducing lipid membrane penetration.

- Lower molecular weight (239.20 g/mol) and altered crystal packing due to O–H⋯O interactions .

Applications : Primarily a pharmaceutical intermediate (e.g., for dronedarone synthesis) rather than a herbicide, highlighting how hydroxyl substitution shifts utility toward medicinal chemistry .

Ethyl 1-(2-Chloro-4-Fluoro-5-Nitrophenoxy)Cyclopropanecarboxylate

Structural Differences: Incorporates a cyclopropane ring adjacent to the ester group. Synthesis: Synthesized via bromination of ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)-4-bromobutanoate followed by cyclization with potassium t-butoxide . Properties:

- Altered electronic effects due to the strained ring system, which may modulate herbicidal activity .

Applications : Tested as a PPO-inhibiting herbicide, demonstrating how structural rigidity influences bioactivity .

Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-Yl] Acetate

Structural Differences: Replaces the nitrophenoxy group with a substituted imidazole ring. Properties:

- Broader biological activity (e.g., antimicrobial, anticancer) compared to the nitroaromatic-focused activity of the target compound .

Applications : Demonstrates versatility in drug discovery, contrasting with the target compound’s specialized role in herbicides and pharmaceuticals .

Comparative Data Table

Key Research Findings

Electronic Effects : Fluorine’s electronegativity in the target compound enhances electron withdrawal, increasing the nitro group’s reactivity compared to chlorine in the dichloro analog .

Lipophilicity : The target compound’s fluorine substituent improves lipid solubility over hydroxylated analogs, favoring membrane penetration in biological systems .

Synthetic Accessibility : The dichloro analog’s higher yield (90% vs. 95% purity for the target) suggests fluorine substitution may introduce challenges in purification or starting material availability .

Activité Biologique

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of a chloro, fluoro, and nitro group on the aromatic ring, suggest that it may interact with various biological targets, influencing multiple biochemical pathways.

- Molecular Formula : C11H10ClFNO4

- Molecular Weight : 277.64 g/mol

- Purity : ≥95%

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been shown to bind with high affinity to various receptors, which may modulate signaling pathways involved in inflammation and cancer progression .

- Biochemical Pathways : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against cancer cells.

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Studies indicate interactions with metabolic enzymes that could influence drug metabolism and efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It serves as an intermediate in the synthesis of pharmaceutical compounds targeting cancer cells. The unique arrangement of substituents enhances its efficacy against various cancer types, suggesting its potential use in drug development for cancer therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic benefits for conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Antimicrobial Activity

This compound shows promising antimicrobial activity, particularly against resistant bacterial strains. Its structural features allow it to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |

| Ethyl 2-(5-bromo-2-nitrophenyl)acetate | Bromine substitution | Altered steric and electronic properties |

This comparison highlights how the unique combination of chloro, fluoro, and nitro substitutions in this compound influences its reactivity and biological activities compared to structurally similar compounds.

Case Studies and Research Findings

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

- Anti-inflammatory Research : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited activity against multiple bacterial strains, including those resistant to conventional antibiotics.

Q & A

Q. How can computational tools predict biological activity or degradation pathways?

- Methodological Answer : Use QSAR models to correlate substituent effects with bioactivity (e.g., antifeedant properties in ethyl acetate derivatives ). Molecular docking studies (e.g., AutoDock Vina) can screen for enzyme inhibition potential. For degradation, employ software like EPI Suite to estimate hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.